L-701,324 - 142326-59-8

L-701,324

Catalog Number: EVT-271870
CAS Number: 142326-59-8
Molecular Formula: C21H14ClNO3
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-701,324 is a synthetic compound classified as a selective antagonist at the glycineB receptors. [, , , , , , ] It is primarily used in scientific research to investigate the role of the glycineB binding site on the N-methyl-D-aspartate (NMDA) receptor complex in various biological processes. [, , , , , , , , , , , , , , ]

Mechanism of Action

L-701,324 acts as a competitive antagonist at the glycineB binding site of the NMDA receptor complex. [, , , , , , , , , , , , , , , , , , , ] This binding site is located on the NR1 subunit of the NMDA receptor and is essential for receptor activation. [, ] By binding to this site, L-701,324 prevents the binding of glycine, an endogenous co-agonist required for NMDA receptor activation. [, , ] This blockade of glycine binding effectively inhibits NMDA receptor function. [, , , , , , ]

Applications
  • Epilepsy: L-701,324 has demonstrated anticonvulsant properties in animal models, suggesting potential for antiepileptic drug development. [, , ]

  • Schizophrenia: Research indicates L-701,324 may have an "atypical neuroleptic profile" due to its ability to block behaviors associated with the mesolimbic dopamine system, a pathway implicated in schizophrenia. [, ] Additionally, it has been explored for its potential to alleviate symptoms related to sensorimotor gating deficits, a hallmark of schizophrenia. [, ]

  • Drug Addiction: Studies have investigated L-701,324's potential to prevent the rewarding effects of drugs like morphine and cocaine, suggesting a role for the NMDA receptor glycineB site in addiction. [, , ]

  • Cognitive Function: Research has focused on understanding the role of L-701,324 in cognitive behaviors, including attention, impulsivity, and reversal learning. [, , ]

  • Ethanol Intoxication: Studies suggest the glycineB site may play a role in modulating ethanol intoxication, with L-701,324 demonstrating potential to enhance the effects of ethanol. [, ]

  • Neurodegeneration: L-701,324 has been used in research exploring potential neuroprotective effects, although findings have been mixed. []

  • Pain Research: Research suggests L-701,324 may have antinociceptive effects, particularly in inflammation-induced mechanical hyperalgesia. []

Future Directions
  • Developing more selective and potent glycineB antagonists: This would allow for more precise targeting of the glycineB site and potentially lead to the development of new therapeutic agents with fewer side effects. []

Dizocilpine (MK-801)

    Compound Description: Dizocilpine, also known as MK-801, is a non-competitive NMDA receptor antagonist. It binds to the PCP site within the ion channel of the NMDA receptor, blocking ion flow and inhibiting receptor activity. [, , ] Dizocilpine is known to disrupt prepulse inhibition (PPI) in rats, a behavioral model often used to study sensorimotor gating deficits observed in schizophrenia. [] It has also been shown to prevent the acquisition of ethanol-induced conditioned place preference (CPP) in rats, suggesting a role for NMDA receptors in the rewarding effects of ethanol. []

CGS 19755

    Compound Description: CGS 19755 is a competitive NMDA receptor antagonist that binds to the glutamate binding site on the receptor, preventing glutamate from binding and activating the receptor. [] Similar to dizocilpine, CGS 19755 disrupts PPI in rats. []

    Relevance: Both CGS 19755 and L-701,324 target different binding sites on the NMDA receptor complex to ultimately inhibit its activity. [] While L-701,324 acts on the glycineB site, CGS 19755 targets the glutamate binding site. [] This difference highlights the complexity of the NMDA receptor and the various avenues available for pharmacological modulation.

CPP (3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic Acid)

    Compound Description: CPP is a competitive NMDA receptor antagonist acting at the glutamate binding site. [] Like other NMDA receptor antagonists, CPP disrupts PPI in rats, further solidifying the role of NMDA receptors in sensorimotor gating. []

    Relevance: CPP shares a similar mechanism of action with CGS 19755 as a competitive antagonist at the glutamate binding site of the NMDA receptor. [] Both compounds differ from L-701,324, which targets the glycineB site. [] The fact that different NMDA receptor antagonists, including L-701,324, can disrupt PPI suggests a complex interplay between NMDA receptor subtypes and sensorimotor gating mechanisms. []

D-Cycloserine

    Compound Description: D-Cycloserine is a partial agonist at the glycineB binding site of the NMDA receptor complex. At lower doses, it acts as a functional antagonist, while at higher doses, it can enhance NMDA receptor activity. [, ] It has been shown to diminish PPI at higher doses (50-200 mg/kg) in rats, indicating a potential for pro-psychotic-like effects at higher doses. []

    Relevance: In contrast to L-701,324, which acts as a full antagonist at the glycineB site, D-cycloserine acts as a partial agonist at this site. [, ] This difference in their actions highlights the potential for fine-tuning NMDA receptor activity by targeting the glycineB site.

Eliprodil

    Compound Description: Eliprodil is a non-competitive NMDA receptor antagonist that selectively blocks the polyamine binding site of the receptor. [, ] Unlike other NMDA receptor antagonists mentioned, eliprodil does not disrupt PPI in rats, suggesting that the polyamine binding site might not play a significant role in sensorimotor gating deficits. []

    Relevance: While both eliprodil and L-701,324 act as NMDA receptor antagonists, they target distinct sites on the receptor complex. Eliprodil specifically blocks the polyamine site, while L-701,324 targets the glycineB site. [, ] This difference in binding site selectivity highlights the diverse pharmacological profiles of NMDA receptor antagonists.

D-Serine

    Compound Description: D-Serine is an endogenous co-agonist at the glycineB binding site of the NMDA receptor. It is essential for NMDA receptor activation and plays a role in various physiological processes, including learning, memory, and synaptic plasticity. []

    Relevance: D-serine acts as an endogenous agonist at the glycineB site, directly opposing the antagonistic actions of L-701,324. [] This interplay between endogenous D-serine and exogenous antagonists like L-701,324 highlights the importance of the glycineB site in fine-tuning NMDA receptor activity.

ALX-5407

    Compound Description: ALX-5407 is a selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. [] Inhibiting GlyT1 increases extracellular glycine levels, enhancing NMDA receptor activity.

    Relevance: ALX-5407 indirectly enhances NMDA receptor function by increasing glycine availability, while L-701,324 directly inhibits the receptor by blocking the glycineB site. []

Properties

CAS Number

142326-59-8

Product Name

L-701324

IUPAC Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

L701324; L 701324; L-701324; L701324; L 701324; L-701324.

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.